Differentiation by Crystal Engineering: Unique Hydrogen-Bonding and π-Stacking Metrics
The solid-state architecture of N'-hydroxypyrimidine-2-carboximidamide is governed by a specific and quantifiable network of non-covalent interactions [1]. It forms inversion dimers via N—H⋯O hydrogen bonds (R₂²(10) motif) and exhibits offset π–π stacking between adjacent pyrimidine rings with a centroid–centroid distance of 3.622(1) Å [1]. This distance is a critical metric for crystal packing and can be compared to other pyrimidine derivatives, such as 2-iodo-4,6-dimethylpyrimidine, which exhibits a shorter π–π stacking distance of 3.5168(10) Å [2], indicating a more tightly packed aromatic interaction. This difference is a direct consequence of the specific functional group arrangement in the target compound and is a key differentiator for applications requiring precise solid-state properties.
| Evidence Dimension | π–π Stacking Distance (Centroid–Centroid) |
|---|---|
| Target Compound Data | 3.622 (1) Å |
| Comparator Or Baseline | 2-Iodo-4,6-dimethylpyrimidine: 3.5168 (10) Å |
| Quantified Difference | ~0.105 Å (target exhibits weaker/longer π-stacking) |
| Conditions | Single-crystal X-ray diffraction at 100 K |
Why This Matters
This specific π-stacking distance and hydrogen-bonding network directly influence the compound's melting point, solubility, and mechanical properties, making it a distinct entity for crystal engineering or formulation studies compared to analogs with different packing motifs.
- [1] Akkurt, M., et al. (2014). Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. Acta Crystallographica Section E, 70(10), o1107–o1108. View Source
- [2] Kurbanova, M. M., et al. (2010). 2-Iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section E, 66(2), o351. View Source
